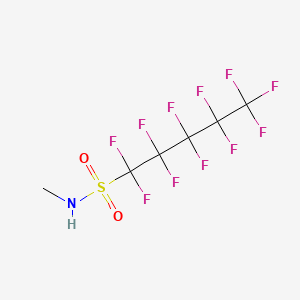
1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-methyl-pentane-1-sulfonamide is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-methyl-pentane-1-sulfonamide typically involves the fluorination of precursor compounds. The process often requires the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure the purity and stability of the final product, which is achieved through rigorous purification and quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-methyl-pentane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: Although the fluorinated structure is highly stable, specific conditions can induce oxidation or reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different fluorinated derivatives.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-methyl-pentane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and resistance to metabolic degradation make it useful in biological studies, including enzyme inhibition and protein binding assays.
Medicine: Its potential as a drug candidate is being explored due to its unique chemical properties and ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials, including fluorinated polymers and coatings, which benefit from its chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-methyl-pentane-1-sulfonamide involves its interaction with specific molecular targets. The fluorinated structure allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s high electronegativity and stability contribute to its ability to modulate biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
- 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Comparison: 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-methyl-pentane-1-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical properties compared to other fluorinated compounds. The presence of the sulfonamide group enhances its solubility in polar solvents and its ability to participate in specific chemical reactions, making it more versatile in various applications.
Properties
CAS No. |
68298-13-5 |
|---|---|
Molecular Formula |
C5F11SO2NHCH3 C6H4F11NO2S |
Molecular Weight |
363.15 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methylpentane-1-sulfonamide |
InChI |
InChI=1S/C6H4F11NO2S/c1-18-21(19,20)6(16,17)4(11,12)2(7,8)3(9,10)5(13,14)15/h18H,1H3 |
InChI Key |
BKKNDZBSSSAGIB-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
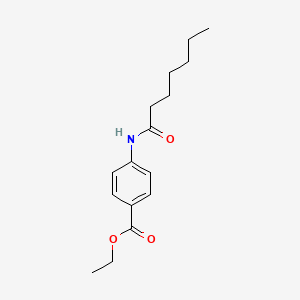
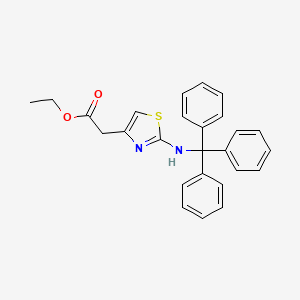
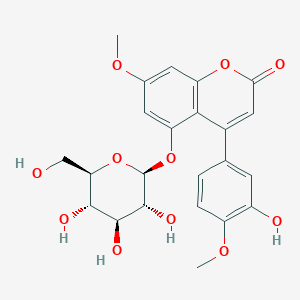
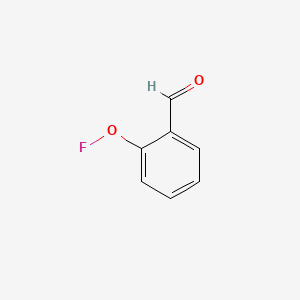
![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
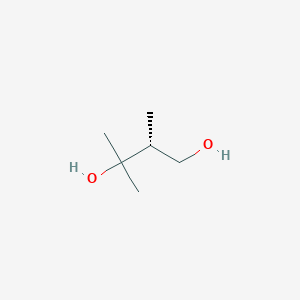
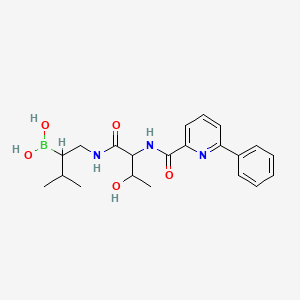
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
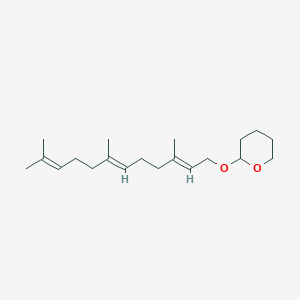
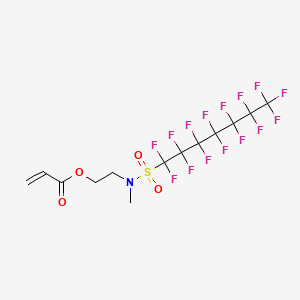
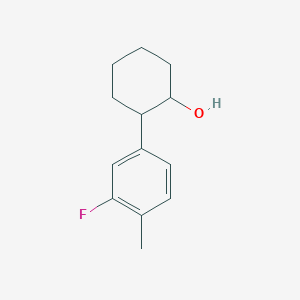
![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)
